Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18715661
InChI: InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
SMILES:
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18715661

Molecular Formula: C15H19F2NO4

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid -

Specification

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
IUPAC Name (2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
Standard InChI Key HMYBZEUDZWSNCA-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O

Introduction

Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the category of amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the amino function, a propanoic acid backbone, and a 3,5-difluorobenzyl substituent. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of more complex molecules.

Synthesis and Applications

The synthesis of Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multi-step organic chemistry methods, including protection and deprotection strategies. It is often used as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry.

Applications:

  • Pharmaceutical Intermediates: Used in the synthesis of drugs due to its unique chemical and biological properties.

  • Biological Studies: Participates in interaction studies with biological targets, enhancing understanding of its pharmacological profile.

Biological Activity and Research Findings

The biological activity of Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is primarily linked to its interactions with enzymes and receptors. The difluorobenzyl moiety enhances lipophilicity, potentially increasing permeability across biological membranes, which is crucial for therapeutic efficacy. Research indicates that compounds with similar structures may exhibit neuroprotective effects and act as inhibitors for specific enzymes.

Techniques for Studying Interactions:

  • Surface Plasmon Resonance: Used to study binding kinetics and thermodynamics.

  • Fluorescence Spectroscopy: Employed to elucidate binding affinity and specificity.

Comparison with Similar Compounds

Several compounds share structural similarities with Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid. Here is a comparison table highlighting some of these compounds:

Compound NameKey FeaturesUnique Aspects
(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acidLacks Boc group; retains difluorobenzyl substitutionDifferent chirality and lack of protecting group
(S)-3-amino-2-benzylpropanoic acidLacks difluorobenzyl group; simpler structureAbsence of fluorine atoms affects lipophilicity
(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acidDifferent fluorine substitution pattern; lacks Boc protectionAltered reactivity due to fluorine positions
(S)-3-amino-2-(2-methoxybenzyl)propanoic acidContains a methoxybenzyl substituent instead of difluorobenzylDifferent aromatic substituent influences binding properties

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